REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH:12]([O-])=[O:13].[Na+].C(OCC)=O>C(O)C.C(O)(=O)/C=C/C(O)=O>[CH:12]([NH:11][NH:10][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)=[O:13] |f:1.2|
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Name
|
|
Quantity
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9.2 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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C(\C=C\C(=O)O)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated on a steam bath
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Type
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CUSTOM
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Details
|
The hydrazide product crystallized out of the concentrated reaction mixture
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Type
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TEMPERATURE
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Details
|
upon cooling
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Type
|
FILTRATION
|
Details
|
The product was filtered off
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Type
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WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |